molecular formula C13H13BrN2O3S B2879287 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-13-7

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No. B2879287
CAS RN: 379255-13-7
M. Wt: 357.22
InChI Key: MBAUBAQOBWOYFJ-UHFFFAOYSA-N
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Description

  • It falls within the category of halogenated compounds .

Molecular Structure Analysis

  • A bromophenyl group (C6H4Br) at another position .

Physical And Chemical Properties Analysis

  • Spectral Data : NMR, HPLC, LC-MS, and UPLC analyses can reveal structural information .

Scientific Research Applications

Antitumor Activity

Sulfonamide compounds, including derivatives like 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide, have been explored for their potential in antitumor applications. Notably, some sulfonamides have advanced to clinical trials as potent cell cycle inhibitors, showing promise in targeting various cancer cell lines. These compounds disrupt crucial cellular processes like tubulin polymerization and can induce changes in the cell cycle, making them valuable for cancer research (Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

Sulfonamide derivatives are also being investigated for their role in photodynamic therapy, a treatment approach for cancer. Certain zinc phthalocyanine compounds substituted with sulfonamide derivatives have shown high singlet oxygen quantum yield, making them potentially effective as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors in Cancer Therapy

Another significant application of sulfonamide compounds is their role as carbonic anhydrase inhibitors. This enzyme is associated with tumor cells, and its inhibition can disrupt the tumor environment. Sulfonamide derivatives have shown varying degrees of inhibition against different isozymes of carbonic anhydrase, suggesting their potential as targeted antitumor agents (Ilies et al., 2003).

Environmental Impact

The environmental degradation and impact of sulfonamide antibiotics, including related sulfonamide structures, are also a subject of study. Microbial strategies for eliminating sulfonamide antibiotics involve unique pathways that might be applicable to related sulfonamide compounds. Understanding these processes is crucial for assessing the environmental impact and biodegradability of these compounds (Ricken et al., 2013).

properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUBAQOBWOYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide

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